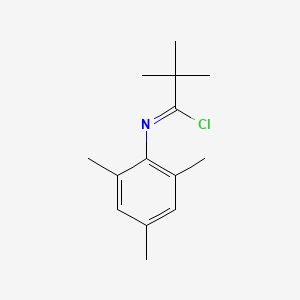
(1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride is an organic compound known for its versatile applications in various fields of scientific research. This compound features a unique structure with a propanimidoyl chloride group attached to a 2,4,6-trimethylphenyl ring, making it a valuable reagent in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride typically involves the reaction of 2,4,6-trimethylphenylamine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The use of advanced purification techniques, such as distillation and crystallization, further ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted imidoyl chlorides, amides, and various organic derivatives that are useful in further synthetic applications .
Scientific Research Applications
(1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidoyl derivatives and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of (1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with nucleophilic or electrophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
Uniqueness
(1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain synthetic applications, particularly in the formation of stable imidoyl derivatives and its versatility in various chemical reactions .
Properties
CAS No. |
208585-36-8 |
|---|---|
Molecular Formula |
C14H20ClN |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride |
InChI |
InChI=1S/C14H20ClN/c1-9-7-10(2)12(11(3)8-9)16-13(15)14(4,5)6/h7-8H,1-6H3 |
InChI Key |
BDBVTJCRHQZJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C(C(C)(C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















